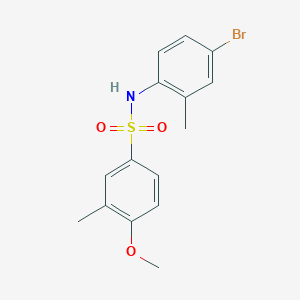
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the transcription factor NF-κB, which is involved in the regulation of many cellular processes, including inflammation, immune response, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide works by selectively inhibiting the IKK complex, which is responsible for the activation of the NF-κB transcription factor. By blocking the IKK complex, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide prevents the activation of NF-κB and the downstream signaling pathways that are involved in inflammation, immune response, and cell survival. N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to be highly selective for the IKK complex, with little or no effect on other kinases or cellular processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit cell growth and induce apoptosis (programmed cell death) by blocking the NF-κB signaling pathway. In immune cells, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce inflammation and cytokine production by blocking the NF-κB signaling pathway. In addition, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to promote tissue repair and regeneration in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the IKK complex, with little or no effect on other kinases or cellular processes. It is also relatively stable and easy to handle, making it suitable for use in a range of assays and experimental systems. However, there are also some limitations to the use of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments. It can be relatively expensive, and its effects can vary depending on the cell type and experimental conditions. In addition, the long-term effects of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide on cells and tissues are not well understood, and further research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of the IKK complex, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the long-term effects of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide on cells and tissues, which could provide insights into its potential use in chronic diseases. In addition, further research is needed to fully understand the mechanisms of action of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide and its potential therapeutic applications in a range of diseases.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-bromo-2-methylphenol with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and amidation, to yield the final product. The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been optimized to improve yield and purity, and several variations of the synthesis method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, where it has been shown to reduce inflammation and disease severity. In addition, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been investigated for its potential use in the treatment of inflammatory bowel disease, where it has been shown to reduce inflammation and promote tissue repair.
Eigenschaften
Molekularformel |
C15H16BrNO3S |
|---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-8-12(16)4-6-14(10)17-21(18,19)13-5-7-15(20-3)11(2)9-13/h4-9,17H,1-3H3 |
InChI-Schlüssel |
SYOIHCQXIBTEIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















